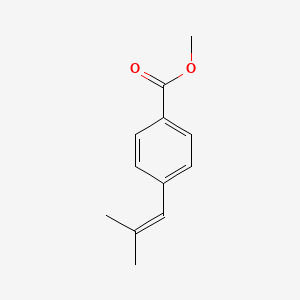
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester
概要
説明
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester is an organic compound that belongs to the class of benzoates. It is characterized by a benzoate group attached to a methyl group and a 2-methylprop-1-en-1-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester typically involves the esterification of 4-(2-methylprop-1-en-1-yl)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-methylprop-1-en-1-yl)-benzoic acid.
Reduction: Formation of 4-(2-methylprop-1-en-1-yl)-benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester: Similar in structure but with different functional groups.
Ethyl 4-(2-methylprop-1-en-1-yl)-benzoate: Similar ester compound with an ethyl group instead of a methyl group.
Propyl 4-(2-methylprop-1-en-1-yl)-benzoate: Similar ester compound with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various applications.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
methyl 4-(2-methylprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-10-4-6-11(7-5-10)12(13)14-3/h4-8H,1-3H3 |
InChIキー |
SMGICHHJAVRSPB-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=C(C=C1)C(=O)OC)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













